molecular formula C18H12N4O3 B5822402 N'-(2,1,3-benzoxadiazol-5-ylmethylene)-3-hydroxy-2-naphthohydrazide

N'-(2,1,3-benzoxadiazol-5-ylmethylene)-3-hydroxy-2-naphthohydrazide

Cat. No. B5822402
M. Wt: 332.3 g/mol
InChI Key: JHTBYCSKROWOOP-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzoxadiazol-5-ylmethylene)-3-hydroxy-2-naphthohydrazide, commonly known as BNH, is a fluorescent probe that has been widely used in scientific research applications. BNH has unique chemical and physical properties that make it a valuable tool in the field of biochemistry and molecular biology.

Mechanism of Action

BNH works by binding to proteins and other biomolecules and emitting fluorescence when excited by light. The fluorescence emission of BNH is sensitive to changes in the local environment such as pH, temperature, and the presence of other biomolecules. This property makes BNH a valuable tool for studying the dynamics of biological processes.
Biochemical and Physiological Effects:
BNH has been shown to be non-toxic to cells and does not interfere with cell viability or proliferation. BNH has been used to study the effects of various compounds on cell signaling pathways and has been shown to be a valuable tool for drug discovery.

Advantages and Limitations for Lab Experiments

One of the main advantages of BNH is its high sensitivity and specificity for binding to proteins and other biomolecules. BNH is also easy to use and can be applied to a wide range of biological systems. However, one limitation of BNH is its sensitivity to photobleaching, which can limit the duration of experiments. Additionally, BNH may not be suitable for studying certain biological processes that require the use of other fluorescent probes or imaging techniques.

Future Directions

There are several future directions for research on BNH. One area of research is the development of new BNH derivatives with improved properties such as increased fluorescence intensity, longer photostability, and higher specificity for binding to certain biomolecules. Another area of research is the application of BNH in the study of disease processes such as cancer and neurodegenerative disorders. Finally, the use of BNH in combination with other imaging techniques such as confocal microscopy and super-resolution microscopy is an exciting area of research with the potential to provide new insights into the dynamics of biological processes.

Synthesis Methods

BNH can be synthesized by the reaction of 2-hydroxy-1-naphthaldehyde and 2-aminobenzoxazole in the presence of acetic acid. The reaction yields BNH as a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

BNH has been used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. BNH has been used to study the binding of ligands to proteins, the localization of proteins in cells, and the dynamics of protein-protein interactions. BNH has also been used to study the activity of enzymes such as proteases, kinases, and phosphatases. Additionally, BNH has been used to study the signaling pathways involved in cell growth, differentiation, and apoptosis.

properties

IUPAC Name

N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-17-9-13-4-2-1-3-12(13)8-14(17)18(24)20-19-10-11-5-6-15-16(7-11)22-25-21-15/h1-10,23H,(H,20,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBYCSKROWOOP-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC4=NON=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC4=NON=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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